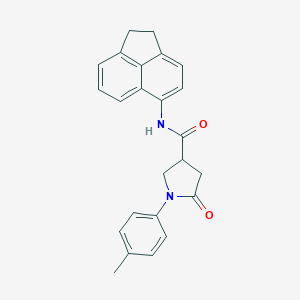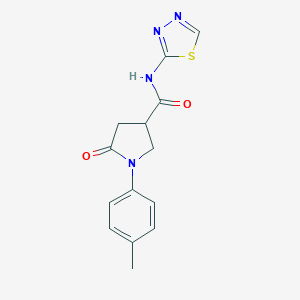
N-(4-chloro-2,5-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, commonly known as CMI-977, is a small molecule compound that has been studied for its potential therapeutic applications. This compound is a member of the benzisothiazolone family, which has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of CMI-977 is not fully understood. However, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
CMI-977 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve lung function. Additionally, CMI-977 has been shown to have anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMI-977 in lab experiments is that it has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This makes it a potentially useful compound for studying these areas of research.
One limitation of using CMI-977 in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for CMI-977.
Direcciones Futuras
There are several potential future directions for research on CMI-977. One area of research could be to further investigate its anti-inflammatory effects and potential use in treating inflammatory diseases such as rheumatoid arthritis.
Another area of research could be to investigate its anti-tumor effects and potential use in treating various types of cancer. Additionally, more research is needed to determine the optimal dosage and administration route for CMI-977 in these applications.
Conclusion:
In conclusion, CMI-977 is a small molecule compound that has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. While its mechanism of action is not fully understood, it has been shown to inhibit the activity of NF-κB. There are several potential future directions for research on CMI-977, including investigating its use in treating inflammatory diseases and various types of cancer.
Métodos De Síntesis
The synthesis method for CMI-977 involves several steps. First, 4-chloro-2,5-dimethoxyaniline is reacted with chloroacetyl chloride to form N-(4-chloro-2,5-dimethoxyphenyl)acetamide. This compound is then reacted with thionyl chloride to form N-(4-chloro-2,5-dimethoxyphenyl)acetamide thionyl chloride, which is then reacted with 2-amino-3-hydroxybenzoic acid to form CMI-977.
Aplicaciones Científicas De Investigación
CMI-977 has been studied for its potential therapeutic applications in various scientific research studies. One study investigated the anti-inflammatory effects of CMI-977 in a mouse model of acute lung injury. The results showed that CMI-977 significantly reduced inflammation and improved lung function.
Another study investigated the anti-tumor effects of CMI-977 in a mouse model of breast cancer. The results showed that CMI-977 significantly reduced tumor growth and increased the survival rate of the mice.
Propiedades
Fórmula molecular |
C18H17ClN2O6S |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
N-(4-chloro-2,5-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H17ClN2O6S/c1-26-14-10-13(15(27-2)9-12(14)19)20-17(22)7-8-21-18(23)11-5-3-4-6-16(11)28(21,24)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,22) |
Clave InChI |
DCAZMIBPIUPIOL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)OC)Cl |
SMILES canónico |
COC1=CC(=C(C=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B278638.png)
![Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B278639.png)

![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278641.png)
![5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B278642.png)

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B278645.png)
![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278647.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278649.png)
![2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B278654.png)
![2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethanone](/img/structure/B278655.png)
![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)
